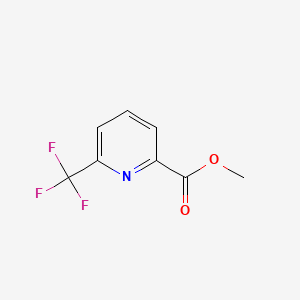

Methyl 6-(trifluoromethyl)picolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H6F3NO2 . It is also known by other names such as Methyl 6-(trifluoromethyl)pyridine-2-carboxylate . The molecular weight of this compound is 205.13 g/mol .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A scalable and operationally simple radical trifluoromethylation strategy has been reported, which uses trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . Another study reported the design and synthesis of 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds .Molecular Structure Analysis

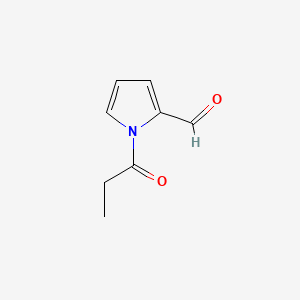

The molecular structure of this compound includes a trifluoromethyl group (CF3) attached to a picolinate ring . The InChI code for this compound is InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require specific conditions. For example, a study reported a trifluoromethylation reaction using trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.13 g/mol, a density of 1.331g/cm3, a boiling point of 232.6ºC at 760 mmHg, and a flash point of 94.5ºC . It has a topological polar surface area of 39.2 Ų .Aplicaciones Científicas De Investigación

In the field of complexation chemistry, research has shown that the anions of picolinic acid, including 6-methyl-picolinic acid, can form complexes with various metal cations. This suggests potential applications in metal ion detection and separation processes (Anderegg, 1960).

Picolinic acid derivatives, like 6-methyl picolinic acid, have been utilized in the Mitsunobu reaction, a chemical reaction used in organic synthesis. The esters formed in this reaction can be cleaved under neutral conditions, indicating potential uses in synthetic organic chemistry (Sammakia & Jacobs, 1999).

In the realm of medical imaging, picolinate-containing macrocyclic Mn2+ complexes, including derivatives of picolinic acid, have been explored as potential MRI contrast agents. These compounds exhibit high stability and specific magnetic properties, making them promising for diagnostic applications (Molnár et al., 2014).

A novel iridium complex containing 5-methyl-7-trifluoro methyl-5H-enzo(c)(1,5)naphthyridin-6-one and picolinate has been developed for use in organic light-emitting diodes (OLEDs). This compound demonstrates high quantum yield and efficiency, highlighting its potential in advanced electronic and photonic devices (Jou et al., 2009).

In pharmaceutical synthesis, methyl 4-chloropicolinate, a derivative of picolinic acid, has been used as an intermediate in the synthesis of the antitumor drug Sorafenib. This indicates the role of such compounds in the development of life-saving medications (Yao Jian-wen, 2012).

Safety and Hazards

Mecanismo De Acción

- By interacting with AFB5, Methyl 6-(trifluoromethyl)picolinate modulates auxin responses, affecting processes such as cell elongation, root development, and differentiation .

- Its excretion pathways are not well-documented, but it likely undergoes degradation and elimination .

- Cellular effects include reduced elongation, altered tissue differentiation, and impaired root growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

methyl 6-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYABEJGGSWJVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669737 |

Source

|

| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155377-05-2 |

Source

|

| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.